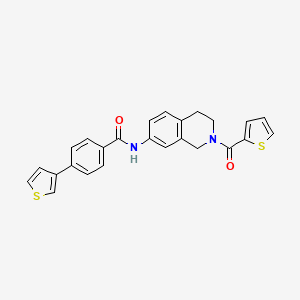

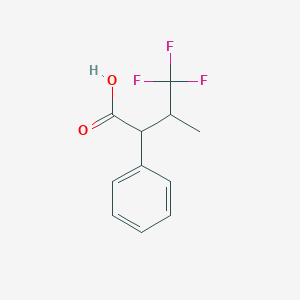

![molecular formula C23H20N2O2 B2976982 2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione CAS No. 2242470-43-3](/img/structure/B2976982.png)

2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Übersicht

Beschreibung

Novel inhibitor of TRIP13, suppressing multiple myeloma progression

Wissenschaftliche Forschungsanwendungen

I have conducted several searches to gather information on the scientific research applications of DCZ0415. However, the available information is predominantly focused on cancer research, specifically in the context of TRIP13 inhibition. Below are detailed sections on some of the unique applications within this field:

Multiple Myeloma Treatment

DCZ0415 has shown promising results as a small-molecule inhibitor targeting TRIP13, which induces antimyeloma activity both in vitro and in vivo. It has been effective in primary cells derived from drug-resistant multiple myeloma patients .

Immune Response Enhancement

In immunocompetent myeloma models, treatment with DCZ0415 increases the numbers of immune cells (CD3, CD4, and CD8) and inhibits nuclear factor kappa B (NF-κB) activity, suggesting an immunotherapeutic potential .

Colorectal Cancer Progression Inhibition

DCZ0415 has been studied for its inhibitory effect on colorectal cancer (CRC) cell lines, affecting various aspects such as cell proliferation, invasion, migration, and metastasis .

Pancreatic Cancer Combat

The compound has been evaluated for its impact on pancreatic ductal adenocarcinoma (PDAC) cell proliferation, invasion, migration, and metastasis through genetic knockdown of TRIP13 and its pharmacological inhibition .

Enhancing Immune Response in PDAC Models

In immunocompetent syngeneic PDAC models, DCZ0415 treatment enhanced the immune response by lowering expression of PD1/PDL1 and increasing granzyme B/perforin expression .

Wirkmechanismus

Target of Action

DCZ0415 is a small molecule that primarily targets the protein TRIP13 (Thyroid hormone receptor-interacting protein 13) . TRIP13 is a member of the AAA-ATPase family and is upregulated in various human cancers, including colorectal cancer (CRC) and multiple myeloma .

Mode of Action

DCZ0415 binds to TRIP13, as confirmed by pull-down, nuclear magnetic resonance spectroscopy, and surface plasmon resonance–binding assays . This binding inhibits the function of TRIP13, leading to various cellular changes .

Biochemical Pathways

DCZ0415 affects several biochemical pathways. It inhibits the FGFR4/STAT3 axis and the Wnt/β-catenin pathway, both of which are crucial for cancer progression . DCZ0415 also impairs nonhomologous end joining repair and inhibits NF-κB activity . These actions disrupt the normal functioning of cancer cells and inhibit their growth and proliferation .

Pharmacokinetics

It has been demonstrated that dcz0415 exhibits potent antitumor activity in vitro, in vivo, and in primary cells derived from drug-resistant patients , suggesting that it has favorable pharmacokinetic properties.

Result of Action

The binding of DCZ0415 to TRIP13 results in decreased cell proliferation, induced cell cycle arrest in the G2-M phase, and increased apoptosis . It also reduces the expression of proteins associated with the epithelial-mesenchymal transition . In vivo, DCZ0415 diminishes xenograft tumor growth and metastasis of CRC in immunocompromised mice .

Action Environment

The environment can influence the action of DCZ0415. Furthermore, in a syngeneic CRC model, DCZ0415 treatment induces an immune response by decreasing PD1 and CTLA4 levels and increasing granzyme B, perforin, and interferon gamma .

Eigenschaften

IUPAC Name |

4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXMLWHUIONWMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Pyridin-4-ylmethyl)phenyl)-4,4a,5,5a,6,6a-hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

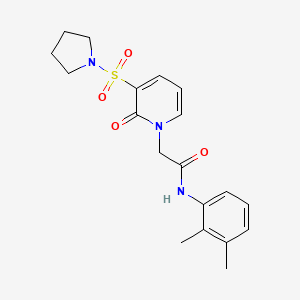

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

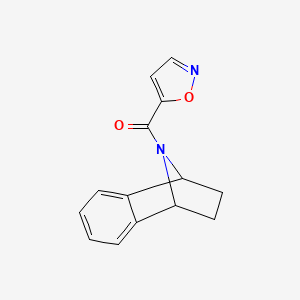

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)

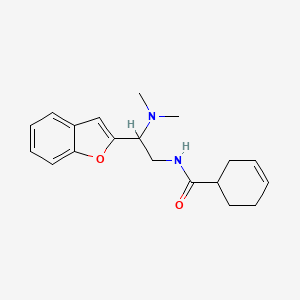

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)

![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2976920.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)